methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that features a benzimidazole core linked to a pyridine ring through an acetamido bridge, with a methyl ester group attached to a benzoate moiety
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition regulates the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/Akt/mTOR signaling pathway . The downstream effects of this pathway include the control of tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The compound has favorable pharmacokinetic properties, with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound is well-absorbed and can reach its target sites effectively.
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in inhibiting the growth of these types of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the pyridine ring: The benzimidazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the acetamido bridge: This step involves the reaction of the benzimidazole-pyridine intermediate with an acylating agent such as acetic anhydride.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile
Uniqueness
Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is unique due to its specific structural features, such as the combination of a benzimidazole core with a pyridine ring and an acetamido bridge. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-22(28)15-9-11-16(12-10-15)24-20(27)14-26-19-8-3-2-6-17(19)25-21(26)18-7-4-5-13-23-18/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRUDYKOBUCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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